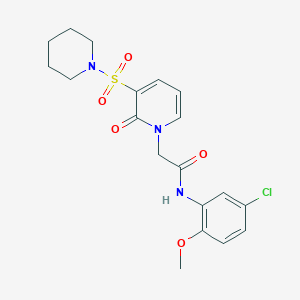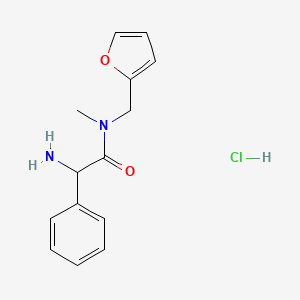![molecular formula C20H23N5O5 B2492718 methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 923470-28-4](/img/structure/B2492718.png)
methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of complex molecules like this involves multiple steps, starting from simpler precursors. For example, Mao et al. (2015) describe the synthesis of a related compound, emphasizing techniques such as NMR, IR, and MS spectroscopy, alongside X-ray crystallography for structure elucidation. This process likely involves strategic functionalization of the molecule's core, employing specific reagents and conditions to introduce the various substituents in a controlled manner (Da-jie Mao et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using X-ray crystallography, providing detailed insights into the arrangement of atoms and the spatial configuration of the molecule. Mao et al. (2015) discuss how crystal structure analysis can reveal interaction patterns and molecular packing, which are crucial for understanding the compound's chemical behavior and reactivity (Da-jie Mao et al., 2015).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonded Chains and Molecular Interactions
Research by Portilla et al. (2005) discusses the formation of hydrogen-bonded chains in structurally similar compounds. Their study demonstrates how molecules are linked into chains and sheets, highlighting important molecular interactions. This is relevant for understanding the structural behavior of complex molecules like methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.
Synthesis and Large-Scale Production
Morgentin et al. (2009) have developed efficient methods for synthesizing similar compounds. Their work emphasizes the development of high-yielding routes suitable for large-scale synthesis, which could be applicable to the synthesis of this compound.
Crystal Structure Characterization
The research by Mao et al. (2015) focuses on the synthesis and crystal structure characterization of a similar compound. Their study provides insights into the molecular structure and crystal packing, which is vital for understanding the physical properties of complex molecules.
Transformation into Derivatives
Žugelj et al. (2009) describe the transformation of related compounds into various derivatives. This research is important for exploring the chemical versatility and potential applications of this compound in different fields.
Potential for Antitumor Activity
The study by Abu‐Hashem et al. (2020) synthesizes novel compounds with structures similar to this compound, evaluating their potential as anti-inflammatory and analgesic agents. This highlights the potential biomedical applications of such compounds.
Synthesis of Novel Intermediates
Research by Liu Guo-ji (2009) on the synthesis of new intermediate compounds of pyrimidine can provide insights into the synthesis of complex molecules like this compound, contributing to the understanding of its chemical properties and potential applications.
Eigenschaften
IUPAC Name |
methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-12-6-7-14(29-3)13(10-12)23-8-5-9-24-16-17(21-19(23)24)22(2)20(28)25(18(16)27)11-15(26)30-4/h6-7,10H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHVXAQXHOTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)




![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)
![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

